
(8E)-N-Hydroxyisoquinoline-8-carboximidoyl chloride
Vue d'ensemble
Description
(8E)-N-Hydroxyisoquinoline-8-carboximidoyl chloride, also known as 8E-NHC, is a versatile synthetic reagent that has been used in a variety of organic and biochemical synthesis processes. It is a member of the NHC (1,3-diarylisoindolin-2-ylidene) family of compounds, which are known for their stability, reactivity, and strong affinity for transition metals. 8E-NHC has been used in a variety of applications, ranging from catalytic reactions to the development of new drugs and biocatalysts.
Applications De Recherche Scientifique
Catalytic Applications in Organic Synthesis : (Yang et al., 2011) demonstrated the use of a related compound, 8-hydroxyquinolin-N-oxide, as an efficient ligand for copper-catalyzed hydroxylation of aryl halides. This methodology allows for the direct transformation of aryl halides to phenols and alkyl aryl ethers, highlighting its potential in the synthesis of complex organic molecules.
Supramolecular Chemistry and Sensor Development : The versatility of 8-hydroxyquinoline, a compound related to (8E)-N-Hydroxyisoquinoline-8-carboximidoyl chloride, in coordination chemistry has led to its use in developing new supramolecular sensors and emitting devices. (Albrecht et al., 2008) discussed its applications in creating self-assembled aggregates for sensory applications.
Polymers with Antimicrobial Activity : (Khalil, 2011) and (Khalil, 2012) explored the synthesis of polymers based on 8-methacryloxyquinoline and 8-acryloxyquinoline, respectively. These polymers exhibited antimicrobial activity against bacteria and fungi, suggesting their potential use in biomedical applications.
Optical and Nonlinear Optical Properties : A study by (Zidan et al., 2016) investigated the nonlinear optical properties of certain 8-hydroxyquinoline derivatives. They found that these compounds have potential as materials for optical device applications.
Synthesis of Novel Complexes for Medicinal Chemistry : (Suchaud et al., 2014) reported on a series of 2-hydroxyisoquinoline-1,3(2H,4H)-diones, showcasing their potential as human immunodeficiency virus type 1 integrase inhibitors. This indicates the significant role of hydroxyisoquinoline derivatives in developing new pharmaceuticals.
Application in Alzheimer's Disease Research : A study on mixed ligand Cu2+ complexes of 8-hydroxyquinolines, like (Kenche et al., 2013), highlighted their application in Alzheimer's disease research. These complexes showed potential in disaggregating amyloid plaques and inhibiting redox chemistry related to the disease.
Propriétés
IUPAC Name |
(8E)-N-hydroxyisoquinoline-8-carboximidoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-10(13-14)8-3-1-2-7-4-5-12-6-9(7)8/h1-6,14H/b13-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTQVISITXOQDQ-JLHYYAGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C(=C1)C(=NO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=NC=C2)C(=C1)/C(=N\O)/Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




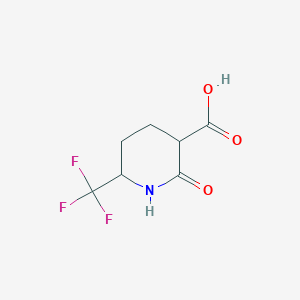

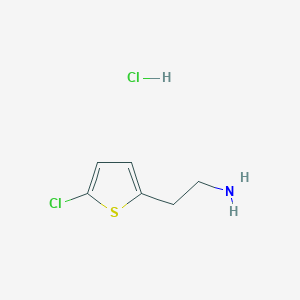
![N-[(3,5-dimethylphenyl)methyl]cyclopropanamine](/img/structure/B1416873.png)
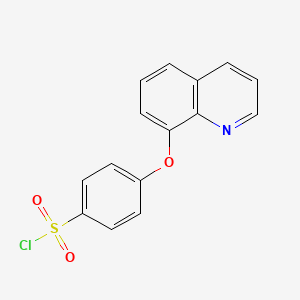
![5-Oxo-5-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pentanoic acid](/img/structure/B1416876.png)
![{1-[3-(Trifluoromethyl)phenyl]cyclopentyl}methanamine](/img/structure/B1416877.png)
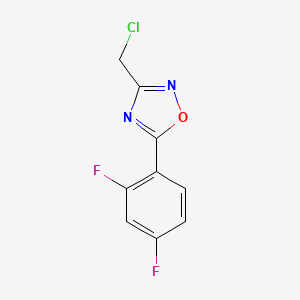
amine](/img/structure/B1416882.png)
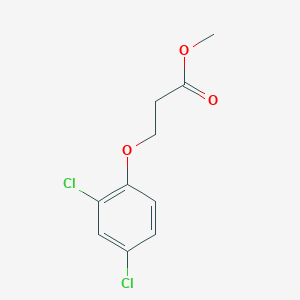
![Methyl 3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B1416885.png)

![Methyl 3-[(pyridin-4-ylmethyl)amino]propanoate](/img/structure/B1416888.png)